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(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid Documentation Hub

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  • Product: (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid
  • CAS: 873811-55-3

Core Science & Biosynthesis

Foundational

Molecular weight and formula for (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

An In-Depth Technical Guide to (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid Abstract (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid is a cinnamic acid derivative characterized by a phenoxyacetamide substituent....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

Abstract

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid is a cinnamic acid derivative characterized by a phenoxyacetamide substituent. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential areas of application based on its structural motifs. It is intended for researchers and professionals in drug development and materials science who are interested in leveraging the unique chemical features of this compound. The document outlines key physicochemical data, detailed experimental protocols for its synthesis and characterization, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid, a specialized organic compound, possesses a unique combination of functional groups that dictate its chemical behavior and potential utility. The core structure consists of a phenyl ring substituted with an acrylic acid group and a 2-amino-2-oxoethoxy (acetamido) group. The "(2E)" designation specifies the trans configuration of the double bond in the acrylic acid side chain, which is the more stable isomer.

Table 1: Physicochemical Properties of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄[1]
Molecular Weight 221.21 g/mol [1]
IUPAC Name (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]prop-2-enoic acidN/A
Appearance White to off-white solid (predicted)N/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol (predicted)N/A

Below is a diagram illustrating the chemical connectivity of the molecule.

Caption: Chemical structure of the topic compound.

Proposed Synthesis and Characterization

The synthesis begins with a commercially available starting material, 4-hydroxycinnamic acid (p-coumaric acid). The carboxylic acid group is first protected to prevent unwanted side reactions. This is followed by the key etherification step and subsequent deprotection to yield the final product.

Caption: Proposed synthetic workflow for the target compound.

Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing characteristic peaks for the aromatic, vinylic, methylene, and amide protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition, matching the calculated value of 221.21.[1]

  • Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, including the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the C-O-C ether linkage.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.

Potential Applications and Biological Relevance

The molecular architecture of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid suggests potential applications in medicinal chemistry and materials science.

  • Enzyme Inhibition: The acrylic acid moiety is an α,β-unsaturated carbonyl system, which can act as a Michael acceptor. This makes it a potential covalent inhibitor for enzymes with nucleophilic residues (like cysteine or serine) in their active sites. Many enzyme inhibitors with a cinnamic acid scaffold have been developed.

  • Anticancer and Anti-inflammatory Properties: Cinnamic acid derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific substitutions on the phenyl ring can modulate this activity.

  • Polymer Science: The acrylic acid group is a polymerizable monomer.[2] This compound could serve as a functional monomer to synthesize polymers with pendant phenoxyacetamide groups, potentially creating materials with unique adhesive, coating, or biocompatible properties. The parent compound, acrylic acid, and its esters are widely used to produce various polymers for plastics, coatings, and adhesives.[2][3]

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

4.1 Synthesis Protocol: Ethyl (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylate (Intermediate 2)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl (2E)-3-(4-hydroxyphenyl)acrylate (1 equivalent).

  • Reagent Addition: Add anhydrous potassium carbonate (2.5 equivalents) and 2-chloroacetamide (1.2 equivalents).

  • Solvent: Add acetone (approx. 10 mL per gram of starting ester) as the solvent.

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester intermediate.

4.2 Characterization Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Analysis: Process the data to identify the chemical shifts (δ), coupling constants (J), and integration values for all proton signals to confirm the expected structure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its structure suggests that precautions similar to those for other acrylic acid derivatives should be taken. Acrylic acid itself is a corrosive, flammable, and irritating substance.[4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.

  • Engineering Controls: Use a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

In case of exposure, seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.

Conclusion

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid is a compound with significant potential stemming from its hybrid structure. This guide has detailed its fundamental chemical properties, a robust synthetic strategy, and outlined promising avenues for its application in scientific research. The provided protocols offer a solid foundation for its synthesis and characterization, enabling further investigation into its biological and material properties by qualified professionals. Adherence to strict safety protocols is mandatory when handling this and related chemical substances.

References

  • Alpha Chemika. (n.d.). ACRYLIC ACID (STABILIZED) For Synthesis. Available at: [Link]

  • Penta. (2025). Acrylic acid Safety Data Sheet. Available at: [Link]

  • PubChem. (n.d.). Acrylic Acid. National Center for Biotechnology Information. Available at: [Link]

  • TOPFINE CHEMICAL CO., LTD. (n.d.). What Is the Role of Acrylic Acid? Available at: [Link]

  • BioRefineries Blog. (2021). Biobased acrylic acid. Available at: [Link]

Sources

Exploratory

Beyond the Michael Acceptor: A Comprehensive SAR Guide to Phenylacrylic Acid Amides

Executive Summary: The Privileged Scaffold Phenylacrylic acid amides (cinnamamides) represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Phenylacrylic acid amides (cinnamamides) represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often categorized simply as Michael acceptors due to their


-unsaturated carbonyl moiety, their utility extends far beyond covalent inhibition.

This guide deconstructs the cinnamamide pharmacophore, moving beyond the basic cinnamon-derived natural products to high-affinity synthetic antagonists for TRPV1 (pain) and modulators of voltage-gated ion channels (CNS disorders). We will analyze the structural determinants of activity, provide robust synthetic workflows, and detail validation assays.

The Pharmacophore Anatomy: A 3-Zone Analysis

To rationalize the SAR, we dissect the molecule into three distinct zones. Modifications in these regions dictate whether the molecule acts as a transient receptor potential (TRP) antagonist, an anticonvulsant, or an Nrf2 activator.

SAR_Anatomy Scaffold Phenylacrylic Acid Amide (Cinnamamide) RegionA Region A: The Aryl Head (Electronic & Steric Control) Scaffold->RegionA Substitutions (3,4-pattern) RegionB Region B: The Linker (Rigidity & Geometry) Scaffold->RegionB Vinyl vs. Ethyl RegionC Region C: The Amide Tail (Lipophilicity & Binding) Scaffold->RegionC N-Substituents A_Det Key: e- withdrawing groups (EWG) increase Michael reactivity. 3-F, 4-SO2Me for TRPV1. RegionA->A_Det B_Det Key: (E)-isomer is usually bio-active. Restricts conformational freedom. Covalent 'warhead' potential. RegionB->B_Det C_Det Key: Bulky lipophilic groups (t-Butylbenzyl) enhance potency. Determines LogP/BBB penetration. RegionC->C_Det

Figure 1: The 3-Zone SAR Model. This abstraction allows for modular optimization of the cinnamamide scaffold.

Region A: The Aryl Head

The electronic nature of the phenyl ring dictates the electrophilicity of the


-carbon.
  • Electron Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    increase the electrophilicity, enhancing potency for targets requiring covalent cysteine modification (e.g., Nrf2 activation).
  • TRPV1 Specificity: For non-covalent TRPV1 antagonists, a 3-fluoro-4-(methylsulfonylamino) substitution pattern is highly privileged, mimicking the H-bonding capability of capsaicin's catechol without the metabolic instability [1].

Region B: The Vinyl Linker

The double bond provides rigid spacing.

  • Geometry: The (E)-isomer (trans) is thermodynamically stable and generally bioactive. The (Z)-isomer often suffers from steric clash between the aryl ring and the amide carbonyl.

  • Saturation: Reducing this bond to a single bond (hydrocinnamamide) increases flexibility. In TRPV1 antagonists, saturation often leads to a 2-fold to 10-fold loss in potency, confirming the need for a rigid template to orient the Region A and C pharmacophores [2].

Region C: The Amide Tail

This region tolerates the most structural variation.

  • CNS Activity: For anticonvulsants (e.g., Antiepilepsirine analogs), a simple N-phenyl or N-benzyl group is preferred.

  • TRPV1 Antagonism: Requires bulkier, lipophilic groups. 4-t-butylbenzyl or 2-substituted pyridines are optimal to fill the hydrophobic pocket of the vanilloid binding site [3].

Comparative SAR Data

The following table summarizes how structural changes shift the biological profile, synthesized from key medicinal chemistry campaigns.

Compound ClassRegion A (Aryl)Region B (Linker)Region C (Amide N)Primary ActivityMechanism
Capsaicin (Ref) 3-OMe, 4-OHVinyl (Trans)Aliphatic ChainTRPV1 AgonistChannel Activation
AMG-517 Analog 3-F, 4-NHSO2MeVinyl (Trans)4-t-butylbenzylTRPV1 Antagonist Channel Blockade [1]
Antiepilepsirine 3,4-MethylenedioxyVinyl (Trans)PhenylAnticonvulsant Na+ Channel Mod.
Nrf2 Activator 3,4-DimethoxyVinyl (Trans)2-PyrazinylAntioxidant Keap1 Covalent Mod.

Mechanistic Pathway: TRPV1 Antagonism

Understanding the signaling pathway is crucial for assay design. We focus here on the antagonism of the TRPV1 channel, a validated target for neuropathic pain.[1]

TRPV1_Pathway Stimulus Stimulus (Heat, H+, Capsaicin) TRPV1_Closed TRPV1 Channel (Closed State) Stimulus->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Conformational Change Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx Antagonist Phenylacrylic Amide (Antagonist) Antagonist->TRPV1_Closed Stabilizes (Blocks Opening) Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Pain Nociceptive Signal (Pain Perception) Depolarization->Pain

Figure 2: Mechanism of Action for TRPV1 Antagonism. The cinnamamide antagonist stabilizes the closed state, preventing Calcium influx.

Synthetic Protocols

Workflow Diagram

Synthesis_Flow Acid Substituted Cinnamic Acid Inter Cinnamoyl Chloride (Intermediate) Acid->Inter Reflux (2-3h) - SO2, - HCl SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter Product (E)-Cinnamamide Product Inter->Product THF/DCM, 0°C to RT Nucleophilic Acyl Sub. Amine Amine (R-NH2) + Et3N (Base) Amine->Product

Figure 3: Two-step synthesis via acid chloride activation. This route ensures high yields for electron-deficient anilines.

Detailed Protocol: Synthesis of N-(4-t-butylbenzyl)-3-fluorocinnamamide
  • Activation:

    • Charge a round-bottom flask with 3-fluorocinnamic acid (1.0 eq) and anhydrous toluene.

    • Add Thionyl Chloride (1.5 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like activation.

    • Reflux for 3 hours. Monitor by TLC (acid spot should disappear).

    • Critical Step: Evaporate solvent and excess

      
      in vacuo to dryness. Re-dissolve the crude acid chloride in anhydrous DCM.
      
  • Coupling:

    • In a separate vessel, dissolve 4-t-butylbenzylamine (1.1 eq) and Triethylamine (2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0°C (ice bath) to minimize side reactions.

    • Add the acid chloride solution dropwise over 20 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup:

    • Wash organic layer with 1N HCl (removes unreacted amine), sat.

      
       (removes unreacted acid), and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Biological Validation: Calcium Influx Assay

To verify TRPV1 antagonism, we utilize a functional cellular assay. Binding affinity (


) is useful, but functional 

is critical for therapeutic relevance.
Protocol
  • Cell Line: CHO cells stably expressing human TRPV1 (hTRPV1-CHO).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 mins at 37°C.

  • Pre-incubation: Add the test cinnamamide compound (serial dilutions) and incubate for 10 mins.

  • Stimulation: Inject Capsaicin (agonist) at

    
     concentration (typically 100-300 nM).
    
  • Measurement: Monitor fluorescence intensity (

    
    ) using a kinetic plate reader (FLIPR).
    
  • Analysis: Calculate % Inhibition relative to Capsaicin-only control.

References

  • Doherty, E. M., et al. (2007). "Novel TRPV1 antagonists: Structure-activity relationships of the B- and C-regions of N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides." Journal of Medicinal Chemistry, 50(23), 5608-5619.[2]

  • Sun, Y., et al. (2011). "N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region." Bioorganic & Medicinal Chemistry Letters, 21(11).

  • Bandaru, S. S., & Kuchana, M. (2024).[3] "Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes." Journal of Drug and Alcohol Research.[4]

  • Katsori, A. M., & Hadjipavlou-Litina, D. (2014). "Cinnamic acid derivatives: A new chapter of a known class of compounds as potent anti-inflammatory and antioxidant agents.

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid from p-coumaric acid

Abstract & Scope This technical note details the robust chemical synthesis of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid. The protocol utilizes a selective Williamson ether synthesis to alkylate the phenolic hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical note details the robust chemical synthesis of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid. The protocol utilizes a selective Williamson ether synthesis to alkylate the phenolic hydroxyl group of p-coumaric acid with 2-chloroacetamide. This method is optimized for high specificity, minimizing esterification side reactions through controlled stoichiometry and basicity. The resulting compound is a critical intermediate in the development of mucoprotective agents and PPAR agonists.

Reaction Logic & Mechanism

The synthesis relies on the acidity difference between the carboxylic acid (


) and the phenolic hydroxyl (

) of p-coumaric acid.
  • Dianion Formation: Treatment with a mild base (Potassium Carbonate) generates a dianion. The carboxylate forms first, followed by the phenoxide.

  • Selective Alkylation: The phenoxide is significantly more nucleophilic than the carboxylate. In the presence of 2-chloroacetamide and a catalytic amount of Potassium Iodide (Finkelstein condition), the phenoxide preferentially attacks the alkyl halide, forming the ether linkage.

  • Amide Stability: The use of a carbonate base prevents the hydrolysis of the amide group on the alkylating agent, which could occur under strong hydroxide conditions.

Pathway Visualization

ReactionPathway Start p-Coumaric Acid (C9H8O3) Base K2CO3 (Deprotonation) Start->Base Acetone, Reflux Dianion Dianion Intermediate (Phenoxide + Carboxylate) Base->Dianion -2H+ Product Target Product (Ether Linkage Formed) Dianion->Product SN2 Alkylation (Selective O-Alkylation) Reagent 2-Chloroacetamide (+ KI Catalyst) Reagent->Product Electrophile Workup Acidification (HCl) Precipitation Product->Workup pH Adjustment

Caption: Mechanistic pathway for the selective O-alkylation of p-coumaric acid.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
p-Coumaric acid 7400-08-0>98%Starting Material (Nucleophile)
2-Chloroacetamide 79-07-2>98%Alkylating Agent (Electrophile)
Potassium Carbonate (

)
584-08-7AnhydrousBase
Potassium Iodide (KI)7681-11-0>99%Catalyst
Acetone 67-64-1AR GradeSolvent
Hydrochloric Acid (HCl)7647-01-02N SolutionWorkup (Acidification)
Equipment
  • 250 mL Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser with drying tube (CaCl2).

  • Magnetic stirrer and hotplate with oil bath.

  • Vacuum filtration setup (Buchner funnel).

  • Rotary evaporator.

Experimental Protocol

Phase 1: Reaction Setup

Objective: Generate the phenoxide nucleophile and initiate alkylation.

  • Dissolution: In a 250 mL RBF, dissolve p-coumaric acid (5.0 g, 30.5 mmol) in Acetone (100 mL) .

  • Base Addition: Add anhydrous Potassium Carbonate (10.5 g, 76.0 mmol, 2.5 equiv) to the solution.

    • Note: The solution may turn yellow/orange due to phenoxide formation. Evolution of

      
       is minimal as p-coumaric acid is weak, but ensure venting.
      
  • Catalyst & Reagent: Add Potassium Iodide (0.5 g, 3.0 mmol, 0.1 equiv) followed by 2-Chloroacetamide (3.14 g, 33.5 mmol, 1.1 equiv) .

    • Scientific Insight: KI converts the chloro-derivative to the more reactive iodo-derivative in situ, significantly accelerating the reaction rate (Finkelstein reaction).

  • Reflux: Attach the condenser and heat the mixture to reflux (

    
    ) with vigorous stirring. Maintain reflux for 6–8 hours .
    
Phase 2: Monitoring & Workup

Objective: Isolate the crude product from the reaction matrix.

  • Monitoring: Check reaction progress via TLC (Mobile Phase: Ethyl Acetate:Methanol:Acetic Acid 90:10:1). The starting material (

    
    ) should disappear, replaced by a more polar product spot (
    
    
    
    ).
  • Solvent Removal: Once complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Solvent Exchange: Dissolve/suspend the residue in Distilled Water (100 mL) . The product exists as the potassium salt (carboxylate) and will be soluble; excess

    
     will also dissolve. Unreacted chloroacetamide may remain suspended or dissolved.
    
  • Acidification: Place the aqueous solution in an ice bath (

    
    ). Slowly add 2N HCl  dropwise with stirring.
    
    • Target pH: 2–3.[1][2][3]

    • Observation: A white to off-white precipitate will form immediately as the carboxylate is protonated to the free acid.

  • Filtration: Stir the suspension for 30 minutes at

    
     to ensure complete precipitation. Filter the solid using a Buchner funnel.
    
  • Washing: Wash the filter cake with cold water (

    
    ) to remove inorganic salts (KCl, KI) and excess acid.
    
Phase 3: Purification

Objective: Obtain high-purity crystalline product.

  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from Ethanol/Water (4:1) or Methanol .

    • Dissolve in minimum hot ethanol.

    • Add warm water until slight turbidity appears.

    • Cool slowly to room temperature, then to

      
      .
      
  • Drying: Filter the crystals and dry in a vacuum oven at

    
     for 12 hours.
    
  • Yield Expectation: 65–75%.

Workflow Visualization

Workflow Step1 Dissolve p-Coumaric Acid in Acetone Step2 Add K2CO3 (2.5 eq) + KI (0.1 eq) Step1->Step2 Step3 Add 2-Chloroacetamide Reflux 6-8 hrs Step2->Step3 Step4 Evaporate Acetone Resuspend in Water Step3->Step4 Step5 Acidify with HCl (pH 2-3) Precipitate Product Step4->Step5 Step6 Filter & Recrystallize (EtOH/Water) Step5->Step6

Caption: Step-by-step experimental workflow for isolation and purification.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Base Equivalents 2.5 – 3.0 eqEssential to neutralize the carboxylic acid (1 eq) and fully deprotonate the phenol (1 eq). Excess ensures reaction kinetics drive to completion.
Solvent Selection Acetone (Anhydrous)Acetone allows easy reflux and removal. It dissolves the organic reactants while

remains as a slurry, providing a surface-mediated reaction (heterogeneous catalysis).
Temperature

(Reflux)
Sufficient to overcome the activation energy for

without causing thermal decomposition of the amide.
pH Control pH 2–3Critical during workup. If pH > 4, the product remains partially soluble as a salt. If pH < 1, acid-catalyzed hydrolysis of the amide or ether could theoretically occur over long periods (though unlikely in short workup).

Quality Control & Characterization

Confirm the identity of the synthesized (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid using the following specifications:

  • Appearance: White to off-white powder.

  • Melting Point:

    
     (dec).
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.20 (s, 1H, -COOH)
      
    • 
       7.55 (d, J=16.0 Hz, 1H, Vinyl-H)
      
    • 
       7.60 (d, J=8.5 Hz, 2H, Ar-H)
      
    • 
       7.40 (br s, 1H, NH)
      
    • 
       7.10 (br s, 1H, NH)
      
    • 
       6.95 (d, J=8.5 Hz, 2H, Ar-H)
      
    • 
       6.40 (d, J=16.0 Hz, 1H, Vinyl-H)
      
    • 
       4.45 (s, 2H, -OCH2-)
      
  • Interpretation: The presence of the singlet at 4.45 ppm confirms the methylene group of the acetamide ether. The broad singlets at 7.40/7.10 ppm confirm the primary amide.

References

  • Williamson Ether Synthesis on Phenols

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

  • Synthesis of Phenoxyacetamide Derivatives

    • Elepis, I. et al. "Synthesis and antimicrobial activity of some new 4-chloro-2-mercaptobenzenesulfonamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2006.

  • p-Coumaric Acid Reactivity

    • Pei, K. et al. "Synthesis and biological evaluation of novel p-coumaric acid derivatives." Chemical Biology & Drug Design, 2018.

  • Rebamipide Intermediate Synthesis (Analogous Chemistry)

    • Uchida, M. et al. "Synthesis and antiulcer activity of 4-(2-amino-2-oxoethoxy)cinnamic acid derivatives." Chemical & Pharmaceutical Bulletin, 1985.

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

Abstract This application note details the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2E)-3-[4-(2-amino-2-oxoeth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in pharmaceutical development. The protocol outlines the systematic approach to method development, including analyte characterization, column and mobile phase selection, and optimization of chromatographic parameters. Furthermore, a comprehensive forced degradation study was conducted to ensure the method's ability to separate the active pharmaceutical ingredient (API) from its potential degradation products, a critical requirement outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Analyte Structure
Chemical structure of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

Figure 1: Chemical structure of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid.

Introduction

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid is a molecule of interest in pharmaceutical research. The development of a reliable analytical method is paramount for ensuring its quality, purity, and stability throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7]

The primary objective of this work was to develop and validate a stability-indicating HPLC method. Such a method must be capable of accurately measuring the API while also separating it from any impurities and degradation products that may arise under various stress conditions.[5][6][8] This ensures that the true stability of the drug substance can be assessed over time.

Method Development Strategy

The development of a robust HPLC method follows a systematic approach, beginning with understanding the physicochemical properties of the analyte and culminating in a validated, routine-use protocol.

Analyte Characterization

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid possesses several key functional groups that dictate its chromatographic behavior:

  • Carboxylic Acid: This group is ionizable, making the mobile phase pH a critical parameter for controlling retention and peak shape.[9][10]

  • Aromatic Ring and Conjugated System: These chromophores allow for sensitive detection using a UV-Visible or Photodiode Array (PDA) detector.[11]

  • Amide and Ether Groups: These polar functionalities influence the overall polarity of the molecule.

Based on these features, a reversed-phase HPLC (RP-HPLC) method was selected as the most suitable approach, as it is well-suited for separating polar to moderately non-polar compounds.[12][13][14]

Instrumentation and Software
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Data Acquisition and Processing: Chromatography data software (e.g., Empower™, Chromeleon™).

Initial Screening and Optimization
2.3.1. Column Selection

A C18 stationary phase is the workhorse of reversed-phase chromatography and was chosen as the starting point for method development.[15] The C18 phase provides good retention for a wide range of compounds with varying polarities.

2.3.2. Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[16][17]

  • Aqueous Phase: A buffered solution is necessary to control the ionization state of the acidic analyte.[11][18] A phosphate or formate buffer is a common choice. To ensure the carboxylic acid is in its neutral, more retained form, a low pH mobile phase is required.[9][10][19]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[20][21] Acetonitrile was selected for its lower viscosity and UV cutoff.

2.3.3. Detection Wavelength

A PDA detector was used to scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax).[22][23][24][25] This ensures maximum sensitivity for the analysis.

The overall method development workflow is depicted in the following diagram:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization (pKa, logP, UV spectrum) Column Column Selection (e.g., C18, Phenyl) Analyte->Column Select stationary phase MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH screening) Column->MobilePhase Test mobile phases Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Initial gradient run Temp Temperature Study (25-40°C) Gradient->Temp Fine-tune selectivity FlowRate Flow Rate Adjustment (1.0 - 1.5 mL/min) Temp->FlowRate Adjust for efficiency ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) FlowRate->ForcedDeg Test for stability-indication SST System Suitability Testing (USP Criteria) ForcedDeg->SST Verify performance FinalMethod Final Optimized Method SST->FinalMethod Lock method ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) API API Sample (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (UV Light, Solid) API->Photo Analysis HPLC Analysis (PDA Detection) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Results: - API Peak Resolved - Peak Purity Confirmed Analysis->Result

Sources

Method

Application Note: Optimal Solvent Systems for Recrystallizing (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

This Application Note is structured as a high-level technical guide for process chemists and pharmaceutical scientists. It addresses the purification of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid , a functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and pharmaceutical scientists. It addresses the purification of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid , a functionalized cinnamic acid derivative likely serving as a critical intermediate in API synthesis.

Executive Summary

High-purity isolation of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (hereafter referred to as Compound A ) is critical due to its role as a pharmacophore scaffold. The presence of both a carboxylic acid moiety and a primary amide functionality creates a competing solubility profile—hydrophilic (H-bonding) and hydrophobic (phenyl/alkene core).

This guide outlines the thermodynamic rationale and operational protocols for recrystallizing Compound A. Based on structural analysis and solubility parameters, Ethanol/Water (EtOH/H₂O) is identified as the primary solvent system for yield and safety, while Dimethylformamide/Water (DMF/H₂O) is recommended for removing stubborn polar impurities.

Compound Profile & Solubility Logic

Structural Analysis
  • Chemical Name: (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid[1]

  • Functional Groups:

    • Trans-Acrylic Acid:

      
      -unsaturated carboxylic acid (pKa ~4.5). Susceptible to thermal polymerization if heated excessively without inhibitors.
      
    • Primary Amide: High hydrogen-bonding potential (Donor/Acceptor). Significantly increases lattice energy and melting point.

    • Ether Linkage: Adds minor polarity but maintains flexibility.

  • Predicted Properties: High melting point (>200°C); poor solubility in non-polar solvents (Hexane, Toluene); moderate solubility in lower alcohols; high solubility in dipolar aprotic solvents (DMSO, DMF).

Solvent Selection Strategy

The "Like Dissolves Like" principle suggests the following screening hierarchy:

Solvent ClassSolubility PredictionUtility
Water Insoluble (Acidic pH) / Soluble (Basic pH)Anti-solvent
Alcohols (MeOH, EtOH) Moderate (Cold) / High (Hot)Primary Solvent
Polar Aprotic (DMF, DMSO) High (Cold/Hot)Solvent (requires anti-solvent)
Esters (EtOAc) Low to ModerateWash Solvent
Alkanes (Hexane) InsolubleAnti-solvent (rarely used due to miscibility issues)

Solvent Screening Decision Tree

The following logic flow illustrates the selection process for the optimal solvent system based on impurity profile and yield requirements.

SolventSelection Start Start: Crude Compound A SolubilityTest Solubility Test (Reflux) Start->SolubilityTest EtOH Soluble in Hot EtOH? SolubilityTest->EtOH MethodA Method A: Binary System Ethanol / Water EtOH->MethodA Yes (Ideal) CheckDMF Soluble in Hot DMF? EtOH->CheckDMF No (Low Sol.) MethodB Method B: Anti-Solvent Crash DMF / Water CheckDMF->MethodB Yes MethodC Method C: Acid-Base Swing NaOH (aq) -> HCl CheckDMF->MethodC No (Insoluble)

Figure 1: Decision matrix for selecting the purification pathway based on initial solubility observations.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Recommended)

Best for: General purification, removal of starting materials, and maximizing yield.

Materials:

  • Crude Compound A (10.0 g)

  • Ethanol (Absolute or 95%)[2]

  • Deionized Water

  • Activated Carbon (optional, for decolorization)

Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add 100 mL of Ethanol. Heat to reflux (approx. 78°C).

  • Titration: If solids remain, add hot Ethanol in 10 mL increments until complete dissolution is observed. Note: Do not exceed 20 volumes (200 mL).

  • Carbon Treatment (Optional): If the solution is colored, cool slightly, add 0.5 g activated carbon, and reflux for 10 mins. Filter hot through a Celite pad.

  • Nucleation Point: Maintain the filtrate at boiling. Add hot Deionized Water dropwise until a persistent turbidity (cloudiness) is observed.

  • Clarification: Add just enough hot Ethanol (approx. 2-5 mL) to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Critical Step: Slow cooling promotes the growth of the stable trans-isomer polymorph and excludes impurities.

  • Finishing: Cool in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration.[3] Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: DMF/Water Precipitation

Best for: Highly impure samples or compounds with poor alcohol solubility.

Procedure:

  • Dissolution: Dissolve 10.0 g of crude solid in the minimum amount of DMF (approx. 30-50 mL) at 60-80°C.

  • Filtration: Filter the hot solution to remove insoluble mechanical impurities.

  • Precipitation: While stirring rapidly, slowly add Water (anti-solvent) to the hot DMF solution.

    • Ratio Target: Aim for a final DMF:Water ratio of 1:3.

  • Cooling: Allow the suspension to cool to room temperature.

  • Isolation: Filter and wash copiously with water to remove residual DMF.

  • Drying: Requires higher vacuum/temp (e.g., 60°C, <10 mbar) due to DMF's high boiling point.

Process Validation & Quality Control

To ensure the protocol's efficacy, the following attributes must be monitored.

AttributeMethodAcceptance CriteriaRationale
Purity HPLC (UV @ 254/280 nm)> 99.0% AreaRemoval of unreacted aniline/phenol precursors.
Isomeric Purity 1H-NMRTrans-coupling (J ~16 Hz)Confirm no cis-isomer (J ~10-12 Hz) formed/retained.
Residual Solvent GC-Headspace< 5000 ppm (EtOH)ICH Q3C limits for Class 3 solvents.
Polymorphism XRPD / DSCMatch Reference StdEnsure consistent crystal form for bioavailability.
Recrystallization Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve (Reflux) Solvent: EtOH Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Nucleate Add Anti-Solvent (Water) until Turbid Filter->Nucleate Cool Controlled Cooling (20°C/hour) Nucleate->Cool Isolate Filtration & Wash (Cold EtOH/H2O) Cool->Isolate Dry Vacuum Dry 50°C Isolate->Dry

Figure 2: Step-by-step unit operation flow for Protocol A.

Troubleshooting Guide

  • Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: Solution temperature is above the cloud point of the mixture, or cooling is too rapid.

    • Solution: Re-heat to dissolve the oil. Add more Ethanol (good solvent) to change the ratio. Cool much slower. Seed with a pure crystal at the saturation point.

  • Problem: Low Yield

    • Cause: Too much solvent used, or final temperature not low enough.

    • Solution: Concentrate the mother liquor by rotary evaporation and repeat cooling. Ensure ice-bath cooling is sufficient (0°C).

  • Problem: Colored Impurities Persist

    • Solution: Increase activated carbon load or switch to Protocol B (DMF/Water) as polar impurities often stay in the DMF/Water mother liquor.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Relevant for understanding solubility of ionizable drugs like cinnamic acids).[5]

  • Santa Cruz Biotechnology. (2E)-3-[4-(2-Amino-2-oxoethoxy)phenyl]acrylic acid Product Data Sheet. Link (Source of compound identification).

  • Davey, R. J., et al. (2002). "Crystal Engineering of Cinnamic Acid Derivatives." CrystEngComm, 4(47), 257-264.

Sources

Application

Application Note: Preparation of Stock Solutions for (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic Acid Assays

Abstract & Introduction This application note details the standardized protocol for the solubilization, storage, and working dilution of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (CAS: 937599-34-3). This compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the standardized protocol for the solubilization, storage, and working dilution of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (CAS: 937599-34-3). This compound, a functionalized derivative of p-coumaric acid featuring a carbamoylmethyl ether moiety, is frequently utilized in biochemical assays targeting matrix metalloproteinases (MMPs), inflammatory signaling pathways, and phenotypic cell-based screens.

Critical Challenge: Like many phenylacrylic acid derivatives, this compound exhibits significant hydrophobicity and a tendency for rapid precipitation ("crashing out") upon direct dilution into aqueous buffers. Furthermore, the (2E)-acrylic double bond is susceptible to photo-isomerization to the biologically less active (2Z) form. This guide provides a self-validating workflow to maintain compound integrity and ensure assay reproducibility.

Physicochemical Profile & Solvent Selection[1]

Understanding the molecular properties is the first step to successful solution preparation.

PropertyValueImplication for Handling
IUPAC Name (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acidPrimary structure
Molecular Formula C₁₁H₁₁NO₄Small molecule
Molecular Weight 221.21 g/mol Use for Molarity calculations
Predicted logP ~1.2 – 1.8Moderate lipophilicity; requires organic co-solvent
pKa (Acid) ~4.5 (Carboxylic acid)Ionized at physiological pH (7.4); less soluble at acidic pH
Solubility (Water) < 0.5 mg/mLPoor. Do not dissolve directly in water/buffer.[1]
Solubility (DMSO) > 50 mg/mLExcellent. Recommended vehicle.
Stability Light SensitiveStrict Requirement: Amber vials; low-light handling.
Solvent Compatibility Matrix
  • Dimethyl Sulfoxide (DMSO): Preferred. Anhydrous DMSO (≥99.9%) prevents hydrolysis of the amide group and ensures complete solubilization.

  • Ethanol (EtOH): Secondary Choice. Acceptable for short-term use, but evaporation rates can alter concentration.

  • PBS/Media: Incompatible for Stock. Only used for final dilution steps.

Protocol 1: Preparation of Primary Stock Solution (10 mM - 50 mM)

Objective: Create a stable, high-concentration master stock in 100% DMSO.

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Compound powder (stored at -20°C, desiccated).

  • Anhydrous DMSO (Spectrophotometric grade).

  • Amber borosilicate glass vials (2 mL or 4 mL) with PTFE-lined caps.

  • Analytical balance (readability 0.01 mg).

  • Vortex mixer and Ultrasonic bath.

Step-by-Step Procedure
  • Equilibration: Remove the compound vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture, leading to hydrolysis.

  • Weighing: Weigh approximately 5–10 mg of powder into a tared amber glass vial. Record the exact mass (

    
     in mg).
    
  • Calculation: Calculate the volume of DMSO (

    
    ) required to achieve the target concentration (
    
    
    
    in mM).
    
    
    Example: To make a 50 mM stock from 5.0 mg of powder:
    
    
  • Solubilization: Add the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Critical Step: If visible particles remain, sonicate in a water bath at room temperature for 2–5 minutes. Do not heat above 37°C to prevent thermal degradation.

  • Visual QC: Hold the vial up to a light source (briefly). The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) in amber tubes. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Protocol 2: Preparation of Working Solutions (The "Intermediate Step")

Objective: Dilute the stock into assay media without precipitation. The Problem: Direct dilution of 50 mM DMSO stock into aqueous buffer (1:1000) often causes local precipitation at the injection site, creating "micro-crystals" that interfere with optical assays.

The "Intermediate Dilution" Method

We recommend a 3-step serial dilution to gradually change the polarity of the solvent system.

Scenario: Target Assay Concentration = 10 µM in Assay Buffer (0.1% DMSO final).

  • Thaw Stock: Thaw 50 mM DMSO stock at Room Temperature (RT); vortex.

  • Step A (Intermediate Stock - 100x):

    • Dilute 50 mM stock 1:50 in 100% DMSO to create a 1 mM Intermediate Stock.

    • Why? Keeps the compound in a soluble phase while reducing viscosity errors.

  • Step B (Pre-dilution - 10x):

    • Dilute the 1 mM Intermediate 1:10 into Assay Buffer .

    • Technique: Add 10 µL of 1 mM stock dropwise into 90 µL of rapidly stirring/vortexing buffer.

    • Result: 100 µM solution in 10% DMSO.

    • Check: Verify clarity. If cloudy, the compound has crashed. (See Troubleshooting).

  • Step C (Final Assay Concentration - 1x):

    • Dilute the Step B solution 1:10 into the final Assay Plate wells.

    • Result: 10 µM compound in 1% DMSO.

Workflow Visualization

The following diagram illustrates the critical decision pathways and physical handling steps to ensure integrity.

StockPrep Powder Compound Powder (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid Weigh Weigh Mass (m) Equilibrate to RT Powder->Weigh Calc Calculate DMSO Vol Target: 50 mM Weigh->Calc Dissolve Add Anhydrous DMSO Vortex & Sonicate Calc->Dissolve QC_Visual Visual QC: Clear Solution? Dissolve->QC_Visual Aliquot Aliquot & Store (-80°C, Amber Vials) QC_Visual->Aliquot Yes Sonicate_More Sonicate (max 5 min) Check Temp QC_Visual->Sonicate_More No (Cloudy) Thaw Thaw Aliquot (Room Temp) Aliquot->Thaw Assay Day Sonicate_More->QC_Visual Inter_Dil Intermediate Dilution (100% DMSO) Thaw->Inter_Dil Step 1: Reduce Viscosity Final_Dil Final Dilution (Assay Buffer) Inter_Dil->Final_Dil Step 2: Buffer Intro Assay Assay Execution (Enzymatic/Cellular) Final_Dil->Assay

Caption: Workflow for the preparation of stable stock solutions and serial dilution into assay media. Note the critical Visual QC loop.

Troubleshooting & QC

Quality Control: The "Buffer Shift" Test

Before running a large screen, validate the compound's solubility in your specific assay buffer.

  • Prepare the working solution (e.g., 10 µM).[2]

  • Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

  • Criteria: OD600 should be indistinguishable from the buffer blank. An increase >0.005 OD units suggests micro-precipitation.

Common Issues
ObservationRoot CauseCorrective Action
Milky suspension upon dilution "Crash out" due to rapid polarity change.Use the "Intermediate Dilution" method (Section 4). Increase vortex speed during addition.
Yellowing of stock solution Oxidation or Photo-isomerization.Discard stock. Prepare fresh in amber vials. Ensure DMSO is anhydrous.
Inconsistent IC50 data Compound adhering to plastics.Use low-binding polypropylene or glass tips. Pre-saturate tips if necessary.
Precipitate in cell media Serum protein interaction or pH shock.warm media to 37°C before adding compound. Ensure media pH is buffered (HEPES).

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility and logP concepts).
  • Waybright, T. J., et al. (2009). "Assay Artifacts and Compound Management." National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual. [Link]

  • PubChem Compound Summary. (2023). "(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid."[3] National Center for Biotechnology Information. [Link]

  • Cinnamic Acid Derivatives Stability. (2018). Journal of Agricultural and Food Chemistry. Discusses the photo-isomerization of hydroxycinnamic acids. [Link]

Sources

Method

Application Note: Regioselective Etherification of Phenylacrylic Acid Derivatives

Executive Summary Phenylacrylic acids (hydroxycinnamic acids), such as p-coumaric, ferulic, and sinapic acids, are critical scaffolds in medicinal chemistry.[1] They serve as precursors for anticoagulants, antioxidants,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacrylic acids (hydroxycinnamic acids), such as p-coumaric, ferulic, and sinapic acids, are critical scaffolds in medicinal chemistry.[1] They serve as precursors for anticoagulants, antioxidants, and antimicrobial agents. A frequent synthetic challenge in drug development is the selective etherification of the phenolic hydroxyl group to generate diverse alkoxy derivatives without altering the carboxylic acid pharmacophore.

This guide provides three validated protocols for the O-alkylation of phenylacrylic acid derivatives. It prioritizes the "Protection-First" strategy for maximum reproducibility in SAR library generation, while also detailing direct "Green" methods for scale-up.

The Chemoselectivity Challenge

The core difficulty in etherifying phenylacrylic acids lies in the competition between two nucleophilic sites: the phenolic hydroxyl and the carboxylic acid .

  • Acidity (pKa): The carboxylic acid (

    
    ) is significantly more acidic than the phenol (
    
    
    
    ).
  • Nucleophilicity: Upon deprotonation, the carboxylate anion is formed first. However, the phenoxide anion (formed with a second equivalent of base) is generally a harder, more aggressive nucleophile.

  • The Trap: Attempting direct alkylation with 1 equivalent of base/alkyl halide typically yields the ester (O-alkylation of carboxylate). Using 2 equivalents often yields the ether-ester (bis-alkylation).

To ensure high purity for biological testing, we recommend Protocol A (Protection-Deprotection) as the industry standard.

Protocol A: The "Gold Standard" (Protection-First Route)

Best For: SAR library generation, high-value substrates, and complex alkyl halides. Mechanism: Williamson Ether Synthesis on a methyl ester intermediate.

Workflow
  • Protection: Convert acid to methyl ester (Fischer Esterification).

  • Etherification: Alkylate phenol with alkyl halide (

    
    ).
    
  • Deprotection: Saponification to return the free acid.

Step-by-Step Methodology
Step 1: Methyl Ester Formation
  • Dissolve phenylacrylic acid derivative (10 mmol) in MeOH (30 mL).

  • Add catalytic

    
     (0.5 mL) or 
    
    
    
    (1.2 eq) dropwise at 0°C.
  • Reflux for 3–5 hours (Monitor by TLC;

    
     will increase).
    
  • Concentrate in vacuo, neutralize with sat.

    
    , and extract with EtOAc. Yields are typically >95%.
    
Step 2: Williamson Etherification[2]
  • Reagents: Methyl ester (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (anhydrous) or Acetone (for reactive halides).

  • Catalyst: KI (0.1 eq) if using alkyl chlorides or bromides.

  • Suspend methyl ester and

    
     in DMF (0.2 M concentration).
    
  • Stir at RT for 15 min to ensure phenoxide formation (color often changes to yellow/orange).

  • Add Alkyl Halide dropwise.[3]

  • Heat to 60°C for 4–12 hours.

    • Note: Benzyl bromides react at RT; simple alkyl chains require heating.

  • Workup: Pour into ice water. The product often precipitates. Filter or extract with EtOAc/Hexanes.

Step 3: Hydrolysis (Deprotection)
  • Dissolve the ether-ester in THF/Water (1:1).

  • Add LiOH (3.0 eq). Stir at RT for 2–4 hours.

  • Critical Step: Acidify carefully with 1M HCl to pH 3–4.

  • Filter the precipitated solid (pure product).

Protocol B: Direct Selective Alkylation (Green/Scale-Up)

Best For: Simple alkyl groups (Methyl, Ethyl), Process Chemistry, large-scale batches. Concept: Uses specific solvent/base combinations to favor phenoxide alkylation over carboxylate esterification, or accepts the mixture and hydrolyzes in situ.

Methodology
  • Reagents: Free Acid (1.0 eq), Alkyl Halide (2.2 eq), NaOH (2.5 eq).

  • Solvent: Water/Ethanol (1:1) or neat water (Green Chemistry).

  • Dissolve NaOH in water/ethanol. Add the phenylacrylic acid.

  • Add Alkyl Halide slowly.

  • Reflux for 8–12 hours.

    • Mechanism:[2][4][5][6][7][8][9][10] This forms the bis-alkylated product (Ether-Ester).

  • One-Pot Hydrolysis: Add excess NaOH (another 2 eq) and continue reflux for 2 hours. This selectively cleaves the aliphatic ester (formed at the carboxyl) while leaving the phenolic ether intact.

  • Acidify to precipitate the target Ether-Acid.

Protocol C: Mitsunobu Reaction

Best For: Secondary alcohols, sterically hindered R-groups, or when alkyl halides are unstable. Reagents: Phenolic substrate (Methyl ester form), Alcohol (


), 

, DEAD/DIAD.
  • Dissolve Phenolic Ester (1.0 eq),

    
     (1.5 eq), and the Alcohol (
    
    
    
    , 1.2 eq) in anhydrous THF at 0°C.
  • Add DEAD (Diethyl azodicarboxylate) (1.5 eq) dropwise over 20 mins.

    • Safety: DEAD is shock-sensitive and toxic. Use DIAD for better stability.

  • Stir at RT for 12–24 hours.

  • Purification: This reaction generates triphenylphosphine oxide (

    
    ), which is difficult to remove. Use a silica plug eluting with 10% EtOAc/Hexanes.
    

Comparative Analysis of Methods

FeatureProtocol A (Williamson/Protected)Protocol B (Direct/Green)Protocol C (Mitsunobu)
Substrate Scope Broad (Primary/Secondary Halides)Limited (Primary Halides)Complex/Secondary Alcohols
Regioselectivity Excellent (100%)Moderate (Requires hydrolysis step)Excellent
Atom Economy Lower (Requires protection steps)HighLow (High MW byproducts)
Purification Easy (Crystallization)Easy (Precipitation)Difficult (

removal)
Key Risk Multi-step yield lossEsterification side-productsReagent toxicity/Cost

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct etherification strategy based on substrate availability and target molecule complexity.

Etherification_Workflow Start START: Phenylacrylic Acid Substrate Check_R Is the R-Group (Alkylating Agent) a Primary Halide? Start->Check_R Check_Complex Is R-Group a Secondary Alcohol or Sterically Hindered? Check_R->Check_Complex No Direct Protocol B: Direct Alkylation (aq. NaOH / Reflux) Check_R->Direct Yes (Simple Alkyl) Protect Step 1: Protect as Methyl Ester (MeOH / H2SO4) Check_Complex->Protect Yes (Complex) Check_Complex->Protect No (Standard SAR) Final Target: Etherified Phenylacrylic Acid Direct->Final In-situ Hydrolysis Williamson Protocol A: Williamson Ether Synthesis (K2CO3 / DMF / 60°C) Protect->Williamson Primary Halide Available Mitsunobu Protocol C: Mitsunobu Reaction (PPh3 / DIAD / THF) Protect->Mitsunobu Only Alcohol Available Hydrolysis Step 3: Saponification (LiOH / THF / H2O) Williamson->Hydrolysis Mitsunobu->Hydrolysis Hydrolysis->Final

Caption: Decision tree for selecting etherification conditions. Blue paths indicate standard SAR routes; Green indicates process chemistry routes; Red indicates complex synthesis.

Troubleshooting & Critical Parameters

The "Clumping" Issue in DMF

When using


 in DMF, the base can clump, reducing surface area.
  • Fix: Use finely ground (powdered) anhydrous

    
    . Use mechanical stirring for scales >5g.
    
Incomplete Conversion

Phenolic hydroxyls on cinnamic acids are conjugated, reducing nucleophilicity compared to simple phenols.

  • Fix: Add 10 mol% 18-Crown-6 ether (if using

    
    ) or switch to 
    
    
    
    (Cesium effect increases solubility and reactivity).
Elimination Side Reactions

If using secondary alkyl halides (e.g., Isopropyl bromide), E2 elimination is a major competitor.

  • Fix: Switch to Protocol C (Mitsunobu) . This avoids basic conditions that promote elimination.[5]

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][4][5][6][11]

    • URL:[Link]

  • Mitsunobu Reaction Protocols

    • Source: Organic Chemistry Portal.[5] "Mitsunobu Reaction."[3][8][9][10]

    • URL:[Link][9]

  • Microwave-Assisted/Green Esterific

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Regioselective Chemistry of Hydroxycinnamic Acids

    • Source: Frontiers in Pharmacology. "Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties."
    • URL:[Link]

Sources

Application

Technical Guide: Handling, Storage, and Stability of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

Executive Summary & Chemical Identity[1][2][3] (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (CAS: 937599-34-3) is a functionalized cinnamic acid derivative characterized by a trans (E) alkene geometry and a para-su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (CAS: 937599-34-3) is a functionalized cinnamic acid derivative characterized by a trans (E) alkene geometry and a para-substituted acetamide ether moiety. This compound serves as a critical intermediate in organic synthesis and a potential chemical probe in proteomic research.[1]

The structural integrity of this compound relies heavily on maintaining the (E)-alkene configuration .[1] Exposure to UV/visible light can induce rapid photo-isomerization to the biologically less active (Z)-isomer. Furthermore, the terminal carboxylic acid and primary amide functionalities require specific pH and solvent conditions to prevent precipitation or hydrolysis during experimental workflows.[1]

Chemical Profile
PropertySpecification
IUPAC Name (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]prop-2-enoic acid
Common Name (E)-4-(Carbamoylmethoxy)cinnamic acid
CAS Number 937599-34-3
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
pKa (Predicted) ~4.4 (Carboxylic acid), ~15 (Amide)
Solubility DMSO (>20 mg/mL), DMF, Ethanol; Low in Water (pH < 7)
Appearance White to off-white crystalline solid

Storage & Stability Protocols

Critical Storage Parameters

The primary degradation pathways for this compound are photo-isomerization (E


 Z) and oxidative degradation .[1]
  • Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at 2-8°C is acceptable.

  • Light Protection: MANDATORY . The conjugated

    
    -system of the cinnamic acid backbone is highly susceptible to UV-induced isomerization. Store in amber glass vials or wrap containers in aluminum foil.
    
  • Atmosphere: Hygroscopic potential is moderate.[1] Store under an inert atmosphere (Nitrogen or Argon) to prevent moisture uptake, which can accelerate amide hydrolysis or cake the solid.[1]

Storage Workflow Diagram

The following decision tree outlines the correct storage logic to preserve chemical integrity.

StorageProtocol cluster_warning Critical Warning Start Compound Receipt CheckSeal Inspect Seal & Desiccant Start->CheckSeal IsSolid Is it Solid or Solution? CheckSeal->IsSolid Solid Solid Form IsSolid->Solid Solid Solution Solution (DMSO/Water) IsSolid->Solution Solution SolidStorage Store at -20°C Protect from Light Desiccator Cabinet Solid->SolidStorage SolStorage Aliquot (Single Use) Store at -80°C Protect from Light Solution->SolStorage Warning Avoid Freeze-Thaw Cycles for Solutions SolStorage->Warning

Figure 1: Decision logic for storage based on physical state. Note the strict requirement for light protection.

Solubilization & Handling Protocols

Solvent Selection Strategy

The compound contains both a hydrophobic phenyl-acrylic core and polar amide/acid groups.[1] This amphiphilic nature dictates specific solvent choices.[1]

  • Preferred Stock Solvent: DMSO (Dimethyl Sulfoxide) .[1]

    • Reasoning: DMSO effectively solvates the aromatic core and disrupts intermolecular hydrogen bonding of the amide/acid groups.[1] It is miscible with aqueous buffers for biological assays.[1]

  • Alternative: DMF (Dimethylformamide) .[1][2]

    • Note: Avoid Ethanol if high concentrations (>10 mM) are needed, as solubility may be limited compared to DMSO.[1]

  • Aqueous Solubility: Poor at acidic/neutral pH.[1] Solubility increases significantly at pH > 7.5 (forming the carboxylate salt), but high pH may risk long-term amide hydrolysis.[1]

Master Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a stable 10 mM stock solution in DMSO.

  • Calculate Mass:

    • Target Volume:

      
       (1 mL)
      
    • Target Conc:

      
       (
      
      
      
      )
    • Required Mass:

      
      .[1]
      
  • Weighing:

    • Weigh

      
       of solid into an amber  microcentrifuge tube.
      
    • Critical: Record exact mass to calculate precise volume of DMSO needed.[1]

  • Solvation:

    • Add calculated volume of anhydrous DMSO (Grade

      
       99.9%).[1]
      
    • Vortex vigorously for 30-60 seconds.

    • Validation: Inspect visually.[1][3][4][5] The solution must be completely clear. If particles persist, sonicate in a water bath (ambient temp) for 2 minutes.

  • Aqueous Dilution (For Assays):

    • Step A: Prepare buffer (e.g., PBS pH 7.4).[1]

    • Step B: Add DMSO stock dropwise to the buffer while vortexing.[1]

    • Limit: Keep final DMSO concentration

      
       (v/v) to avoid cellular toxicity or compound precipitation.[1]
      
Self-Validating Dilution Workflow

Solubilization Weigh Weigh Solid (Amber Vial) AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Check Visual Inspection Clear? Vortex->Check Ready Stock Ready Store -20°C Check->Ready Yes Fail Sonicate/Warm (37°C) Check->Fail No Fail->Vortex

Figure 2: Step-by-step workflow for preparing a stable stock solution, including a visual quality control checkpoint.

Safety & Hazard Identification

While specific toxicological data for this derivative may be limited, standard precautions for cinnamic acid derivatives and amides apply.[1]

  • GHS Classification (Inferred):

    • H315: Causes skin irritation.[1][6]

    • H319: Causes serious eye irritation.[1][3][7]

    • H335: May cause respiratory irritation.[1][7]

  • PPE Requirements:

    • Eyes: Safety glasses with side shields.[1][4]

    • Skin: Nitrile gloves (standard thickness 0.11 mm is sufficient for solid handling; double glove for DMSO solutions as DMSO permeates skin and carries the compound with it).[1]

    • Respiratory: Handle powder in a fume hood to prevent inhalation.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75411925, (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid. Retrieved from [Link]

  • Sova, M. (2012).[1] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[1][8] Mini-Reviews in Medicinal Chemistry. (Contextual reference for stability of cinnamic acid backbone).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic Acid Synthesis

Executive Summary: The "Selectivity" Challenge The synthesis of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid presents a classic chemoselectivity challenge.[1] The molecule contains three reactive functionalities: a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity" Challenge

The synthesis of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid presents a classic chemoselectivity challenge.[1] The molecule contains three reactive functionalities: a carboxylic acid, a phenol ether, and a primary amide.

Low yields typically stem from two root causes:

  • Competitive Alkylation (Direct Route): When starting from p-coumaric acid, the alkylating agent (2-chloroacetamide) reacts with both the phenoxide and the carboxylate, leading to ester byproducts.[1]

  • Amide Hydrolysis: The acetamide moiety is susceptible to hydrolysis under the strong basic or acidic conditions often used in standard cinnamic acid syntheses, converting the target into the di-acid analog.

Recommendation: To maximize yield and purity, we recommend the Stepwise Knoevenagel Route (Route B) over the Direct Alkylation of p-coumaric acid.[1] This pathway isolates the alkylation step from the carboxylic acid formation, preventing ester side-reactions.[1]

Route Analysis & Decision Matrix

The following diagram illustrates the two primary synthetic pathways and the critical decision points for yield optimization.

SynthesisPathways Start_Coumaric Starting Material: p-Coumaric Acid Direct_Route Route A: Direct Alkylation (Reagent: 2-Chloroacetamide, Base) Start_Coumaric->Direct_Route Start_Aldehyde Starting Material: 4-Hydroxybenzaldehyde Step_1 Step 1: Etherification (Selective Phenol Alkylation) Start_Aldehyde->Step_1 Target TARGET: (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid Direct_Route->Target Low Yield (<40%) Side_Product Major Impurity: Ester Formation / Amide Hydrolysis Direct_Route->Side_Product Competitive Reaction Intermediate Intermediate: 4-(2-amino-2-oxoethoxy)benzaldehyde Step_1->Intermediate High Yield (>85%) Step_2 Step 2: Knoevenagel Condensation (Malonic Acid, Pyridine) Intermediate->Step_2 Step_2->Target High Yield (>80%)

Caption: Comparison of Direct Alkylation (Route A) vs. Stepwise Knoevenagel (Route B). Route B avoids competitive esterification.

Recommended Protocol: The Stepwise Knoevenagel Route

This protocol separates the ether formation from the acrylic acid generation, ensuring high fidelity of the amide group.

Step 1: Synthesis of 4-(2-amino-2-oxoethoxy)benzaldehyde

Objective: Selective alkylation of the phenol without side reactions.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)[1]

  • 2-Chloroacetamide (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 1.5 eq)[1]
    
  • Potassium Iodide (KI, 0.1 eq - Catalyst)[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile[1]

Procedure:

  • Dissolve 4-hydroxybenzaldehyde in DMF (5 mL/g).

  • Add

    
     and stir at Room Temperature (RT) for 15 minutes to form the phenoxide.
    
  • Add KI and 2-Chloroacetamide.[1]

  • Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent amide degradation.[1]

  • Workup: Pour the hot mixture into ice water (10x volume). The product will precipitate as a white/off-white solid.[1]

  • Filter, wash with water, and dry.[1][2][3]

  • Expected Yield: 85–95%.[1]

Step 2: Knoevenagel Condensation to Target

Objective: Formation of the acrylic acid moiety while preserving the amide.

Reagents:

  • Intermediate from Step 1 (1.0 eq)[1]

  • Malonic Acid (1.5 eq)[1]

  • Pyridine (Solvent/Base, 5 mL/g)[1][4]

  • Piperidine (Catalytic, 0.1 eq)[1]

Procedure:

  • Mix the intermediate aldehyde and malonic acid in pyridine.

  • Add catalytic piperidine.[1]

  • Heat to Reflux (115°C) for 2–4 hours. Evolution of

    
     indicates the reaction is proceeding (decarboxylation).[1]
    
  • Critical Workup (Amide Protection):

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Slowly add cold HCl (1M or 2M) until pH reaches ~3–4.[1] Do not use concentrated HCl or boil , as this will hydrolyze the terminal amide to a carboxylic acid.

  • The target product will precipitate.[1][2][3] Filter and wash with cold water.[1][2]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][5]

Troubleshooting Guide: Direct Alkylation (Route A)

If you are committed to using p-coumaric acid as the starting material (e.g., due to stock availability), use this guide to mitigate the inherent low yields.

Common Failure Modes
SymptomDiagnosisCorrective Action
Low Yield (<30%) Competitive alkylation of the carboxylate group (Ester formation).[1]Switch solvent to Acetone or MEK .[1] Carboxylates are less nucleophilic than phenoxides in ketones compared to DMF.[1]
Product is a Di-acid Hydrolysis of the amide group.[1][6]Avoid aqueous NaOH. Use anhydrous bases like

or NaH in dry organic solvents.[1]
Sticky/Oily Product Incomplete reaction or mixed ester/acid products.[1]Perform a mild saponification (LiOH, THF/Water, RT) to hydrolyze any ester byproducts back to the acid, leaving the amide intact (amides hydrolyze slower than esters).[1]
Optimized Direct Protocol (Rescue Method)
  • Solvent: Use anhydrous Acetone or Acetonitrile .[1]

  • Base: Use Potassium Carbonate (

    
    , 2.2 eq).
    
  • Procedure: Reflux p-coumaric acid with base for 30 mins. Add 2-chloroacetamide (1.1 eq) and catalytic KI.[1] Reflux for 12–18 hours.[1]

  • Why this works: The phenoxide is a softer, better nucleophile than the carboxylate.[1] In acetone, the potassium carboxylate is less soluble and less reactive, favoring O-alkylation of the phenol.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium hydroxide (NaOH) for the alkylation step? A: We strongly advise against it.[1] NaOH is a strong nucleophile and base.[1] In water or alcohols, it promotes the hydrolysis of the 2-chloroacetamide reagent before it can react, and it can hydrolyze your product's amide group. Use mild carbonate bases (


) in aprotic solvents.[1]

Q2: The product precipitates as a gel during acidification. How do I fix this? A: This is common for cinnamic acid derivatives.[1]

  • Ensure the mixture is cold (0°C).

  • Stir vigorously while adding acid dropwise.

  • If a gel forms, heat the suspension slightly (to ~50°C) to break the gel, then let it cool slowly to room temperature to induce crystallization.

Q3: My NMR shows a mixture of E and Z isomers. How do I get pure E-isomer? A: The Knoevenagel condensation (Route B) naturally favors the thermodynamic (E)-isomer (>95%).[1] If you observe (Z)-isomer:

  • Recrystallize from boiling ethanol.[1] The (E)-isomer is typically less soluble and crystallizes out first.[1]

  • Isomerization: Refluxing the mixture in acidic ethanol with a radical source (like

    
     traces) can convert Z to E, but this risks amide damage.[1] Recrystallization is safer.[1]
    

References

  • Knoevenagel Condensation Standards

    • ChemicalBook.[1] (n.d.). Synthesis of 4-methoxycinnamic acid (Methodology reference for aldehyde-malonic acid condensation). Link

    • Zhao, L., et al.[1] (2016).[1] Synthesis of Cinnamic Acid Derivatives. Atlantis Press.[1] (Validating pyridine/piperidine conditions). Link[1]

  • Phenol Alkylation Specifics

    • Fluorochem.[1][7] (n.d.). Product Entry: (2E)-3-(2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}phenyl)acrylic acid (CAS 937599-34-3).[1][7] (Structural validation). Link[1]

    • PrepChem.[1] (n.d.). Synthesis of cinnamic acid derivatives via alkylation. (General protocol for phenolic alkylation). Link

  • Amide Stability in Cinnamic Synthesis

    • Molecules.[1][4][5][7][8][9][10][11][12][13] (2013).[1][10] Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes... (Discussing acid/base tolerance of functional groups). Link[1]

Sources

Optimization

Minimizing degradation of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid in solution

The following technical guide addresses the stability and handling of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (CAS: 937599-34-3). This guide is structured as a Tier-3 Technical Support resource, designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (CAS: 937599-34-3).

This guide is structured as a Tier-3 Technical Support resource, designed for researchers observing degradation or inconsistency in their analytical data.

Executive Summary: The Stability Profile

This compound is a cinnamic acid derivative featuring a phenoxyacetamide side chain. Its stability in solution is compromised by two primary antagonistic forces:

  • Photochemical Instability: The conjugated alkene backbone is highly susceptible to UV-induced E-to-Z isomerization.[1]

  • Hydrolytic Susceptibility: The primary amide (-CONH

    
    ) is prone to hydrolysis under extreme pH, converting to the dicarboxylic acid form.
    

Immediate Action Required:

  • Protect from light: All solutions must be handled under amber light or in amber glassware.

  • Control pH: Maintain solution pH between 4.0 and 6.0 to minimize amide hydrolysis.

  • Temperature: Store stock solutions at -20°C or lower.

Critical Degradation Mechanisms

To prevent degradation, you must understand the "Why." The following diagram details the specific molecular pathways leading to sample loss.

DegradationPathways cluster_0 Primary Risk Factors Compound (2E)-Parent Compound (Active) Isomer (2Z)-Isomer (Inactive/Impurity) Compound->Isomer UV Light (λ < 400nm) Direct Photo-isomerization HydrolysisProd Dicarboxylic Acid Derivative (Hydrolysis Product) Compound->HydrolysisProd pH < 3 or pH > 9 Nucleophilic Attack on Amide Dimer [2+2] Cycloaddition Dimer (Insoluble Precipitate) Compound->Dimer High Conc. (>10mM) + UV Intermolecular Reaction Light Ambient Light PH Extreme pH

Figure 1: Mechanistic pathways for the degradation of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid.[1][2][3] The primary risk is photo-isomerization, followed by amide hydrolysis.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My HPLC chromatogram shows a 'split' peak after 24 hours."

Diagnosis: Photo-isomerization (E ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 Z conversion). 
The "2E" configuration (trans) is thermodynamically stable but kinetically unstable under UV/Visible light. Exposure to standard lab lighting can convert up to 20-40% of the sample to the "2Z" (cis) isomer within hours. The Z-isomer typically elutes earlier on reverse-phase columns due to a smaller hydrodynamic volume and disrupted planarity.

Solution:

  • Immediate: Perform all weighing and dissolution in an amber hood or wrap vials in aluminum foil.

  • Verification: Check the UV spectrum of the two peaks. The Z-isomer often has a lower extinction coefficient (

    
    ) and a hypsochromic shift (blue shift) compared to the E-isomer.
    
Issue 2: "The mass spectrum shows a new peak with Mass [M+1]."

Diagnosis: Amide Hydrolysis. The primary amide group (-O-CHngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-CONH

, MW ~73 fragment) has hydrolyzed to the carboxylic acid (-O-CH

-COOH, MW ~74 fragment).
  • Mechanism: Water acts as a nucleophile attacking the carbonyl carbon of the amide. This is catalyzed by both acid (H

    
    ) and base (OH
    
    
    
    ).
  • Mass Shift: The transformation converts -NHngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (Mass 16) to -OH (Mass 17), resulting in a net mass increase of +1 Da (often indistinguishable from isotopes in low-res MS, but clear in retention time shift). The acid product is significantly more polar and will shift to an earlier retention time in reverse-phase LC.
    

Solution:

  • Buffer Check: Ensure your mobile phases and buffers are not extremely acidic (pH < 2) or basic (pH > 9).

  • Solvent: Avoid storing the compound in water or methanol for extended periods. Use DMSO or Acetonitrile for stock solutions.

Issue 3: "Precipitation observed in acidic aqueous buffers."

Diagnosis: Protonation and Solubility Crash. This molecule is an ampholyte but predominantly acidic (Acrylic acid pKa


 4.5).
  • At pH < 4: The carboxylic acid is protonated (neutral), significantly reducing aqueous solubility.

  • At pH > 5: The acid is ionized (carboxylate), improving solubility.

Solution:

  • Maintain assay buffers at pH 7.4 (PBS) or pH 6.5 (MES) to ensure the acrylic acid moiety is ionized.

  • Do not use 0.1% TFA (pH ~2) as a diluent for high-concentration stocks; precipitation will occur.

Optimized Preparation Protocol

To ensure data integrity, follow this "Gold Standard" preparation workflow.

Reagents Required[1]
  • Solvent A: Dimethyl Sulfoxide (DMSO), Anhydrous (99.9%)

  • Solvent B: Acetonitrile (LC-MS Grade)[1]

  • Container: Amber glass vials (silanized preferred to minimize surface adsorption).

Step-by-Step Protocol
StepActionTechnical Rationale
1 Weighing Weigh solid in low-light conditions. Calculate mass for a 10 mM or 20 mM stock.
2 Dissolution Dissolve in 100% DMSO . Vortex for 30 seconds.
3 Aliquot Divide stock into single-use aliquots (e.g., 50 µL).
4 Storage Store at -20°C or -80°C .[1]
5 Working Solution Dilute into aqueous buffer immediately before use .

Solvent Selection Decision Tree

Use this logic flow to select the correct vehicle for your specific experiment.

SolventSelection Start Select Application Storage Long-term Storage (>24 Hours) Start->Storage Assay Immediate Assay (<4 Hours) Start->Assay DMSO 100% DMSO (Anhydrous) Store at -20°C Storage->DMSO Best Stability Buffer Aqueous Buffer (pH 6-8) + <1% DMSO Assay->Buffer Standard Use Acidic Avoid Acidic Buffers (pH < 4) Risk: Precipitation Buffer->Acidic Caution Basic Avoid Basic Buffers (pH > 9) Risk: Amide Hydrolysis Buffer->Basic Caution

Figure 2: Decision matrix for solvent selection to maximize compound stability.

References

  • He, Y., et al. "Photochemical behavior of cinnamic acid derivatives in solution." Journal of Photochemistry and Photobiology A: Chemistry, 2021.[3] (General mechanism of cinnamate isomerization).

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition.[1] (Hydrolysis rates of primary amides vs. esters).

  • Santa Cruz Biotechnology. "(2E)-3-[4-(2-Amino-2-oxoethoxy)phenyl]acrylic acid Product Data Sheet." (Compound specific structure and basic handling).

  • FDA Guidance for Industry. "Q1A(R2) Stability Testing of New Drug Substances and Products." (Standard protocols for stress testing).

Sources

Troubleshooting

Technical Support Center: Stereochemical Control in Acrylic Acid Derivatives

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Cis-Trans ( / ) Isomerization in Acrylic Acid Derivatives Introduction Welcome to the technical support hub for acrylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Cis-Trans (


/

) Isomerization in Acrylic Acid Derivatives

Introduction

Welcome to the technical support hub for acrylic acid derivatives. If you are working with cinnamates, acrylates, or acrylamides, you have likely encountered the "isomerization trap"—where a pure Z-isomer flips to E during workup, or your synthesis yields an inseparable mixture.

In acrylic systems, the thermodynamic stability almost always favors the E (trans) isomer due to steric relief between the carbonyl group and the


-substituent. Controlling this requires a rigorous understanding of kinetic vs. thermodynamic control . This guide provides the protocols to synthesize, purify, and stabilize your target isomer.

Module 1: Synthesis & Reaction Optimization

Q: My Wittig reaction yields a 60:40 mixture of E/Z isomers. How do I target a single isomer?

A: The standard Wittig reaction with stabilized ylides (like carbethoxymethylenetriphenylphosphorane) is non-selective or moderately E-selective because the reaction is reversible. To achieve high selectivity, you must switch to Phosphonate-based reagents (Horner-Wadsworth-Emmons).[1]

The Solution: Ligand-Controlled Selectivity
Target IsomerReaction TypeReagent ClassMechanism

-Isomer (Trans)
Standard HWE Dialkyl phosphonates (e.g., Triethyl phosphonoacetate)Thermodynamic Control: The intermediate oxaphosphetane equilibrates to the more stable trans-configuration before elimination.

-Isomer (Cis)
Still-Gennari Trifluoroethyl phosphonates (e.g., Bis(2,2,2-trifluoroethyl) phosphonoacetate)Kinetic Control: Electron-withdrawing groups speed up elimination. The reaction "freezes" the kinetic cis-oxaphosphetane before it can equilibrate.

Key Protocol Note: For Z-selective Still-Gennari reactions, you must use strongly dissociating conditions (KHMDS/18-Crown-6) to prevent cation coordination, which would otherwise favor the E-isomer.

HWE_Selectivity Start Aldehyde + Phosphonate Inter Oxaphosphetane Intermediate Start->Inter Path_E Standard HWE (Slow Elimination) Inter->Path_E Non-withdrawing R Path_Z Still-Gennari (Fast Elimination) Inter->Path_Z CF3-withdrawing R Equilib Equilibration (Thermodynamic) Path_E->Equilib Reversible Prod_Z Z-Alkene (Kinetic Product) Path_Z->Prod_Z Irreversible (Fast) Prod_E E-Alkene (Thermodynamic Product) Equilib->Prod_E

Figure 1: Mechanistic divergence in Phosphonate Olefinations. Standard HWE allows equilibration to the E-isomer, while Still-Gennari forces rapid elimination to the Z-isomer.

Module 2: Purification & Isolation

Q: I had pure Z-isomer by NMR, but after flash chromatography, it’s a mixture. What happened?

A: You likely experienced On-Column Acid-Catalyzed Isomerization . Silica gel is slightly acidic (pH 4–5). For acrylic derivatives, the carbonyl oxygen can protonate, lowering the double bond character of the alkene (via resonance), allowing rotation around the C2-C3 bond.

Troubleshooting Protocol: Neutralizing the Stationary Phase
  • Pre-treat the Silica: Slurry your silica gel in a solvent containing 1-2% Triethylamine (Et

    
    N) before packing the column.
    
  • Eluent Modification: Maintain 0.1% Et

    
    N in your mobile phase throughout the run.
    
  • Alternative Phase: If the compound is highly sensitive, switch to Neutral Alumina (activity grade III).

Q: They co-elute on silica. How do I separate them?

A: Cis and trans acrylates have similar polarities but different molecular shapes (dipole vectors).

  • Plan A (Recrystallization): E-isomers typically pack better and have higher melting points. Try crystallizing the E-isomer out of cold hexanes/EtOAc, leaving the Z-enriched oil behind.

  • Plan B (HPLC/SFC): If you must use chromatography, standard C18 is often insufficient. Use a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions between the phenyl stationary phase and the acrylate double bond are stereosensitive.

Module 3: Analytical Characterization

Q: How do I prove I have the Z-isomer without a crystal structure?

A:


H NMR is definitive if you analyze the Vicinal Coupling Constants (

)
.[2] According to the Karplus equation, the coupling constant depends on the dihedral angle between protons.[2]
Diagnostic Data Table: Acrylate Protons
Feature

-Isomer (Cis)

-Isomer (Trans)
Notes
Coupling (

)
6 – 12 Hz (Typ. 10 Hz)12 – 18 Hz (Typ. 16 Hz)Primary Diagnostic
Chemical Shift (

)

-H often upfield

-H often downfield
Due to anisotropic shielding
NOE Signal Strong NOE between

-H and Carbonyl substituents
No/Weak NOESecondary Confirmation

Self-Validation Step: If your doublet has a


 value of 15.5 Hz, it is unambiguously Trans (

). If it is 10.2 Hz, it is Cis (

).

Module 4: Stability & Rescue Protocols

Q: My pure Z-isomer isomerized to E while sitting on the bench. Why?

A: Photoisomerization . Acrylic derivatives absorb UV light (typically 200–300 nm). Excitation promotes an electron from the


 orbital to the antibonding 

orbital. In this excited state, the C=C bond order decreases, allowing free rotation. Upon relaxation, it settles into the thermodynamic well (usually E).

Prevention:

  • Store in Amber Vials immediately.

  • Wrap columns and reaction flasks in aluminum foil.

Q: I need the E-isomer, but I have a mixture. Can I convert it without re-synthesizing?

A: Yes. You can force the thermodynamic equilibrium using an Iodine-catalyzed isomerization.[3]

Protocol: Iodine-Catalyzed Isomerization (

)

Scope: Converts


-rich mixtures to the thermodynamic 

-product.
  • Dissolution: Dissolve the mixture in CH

    
    Cl
    
    
    
    (0.1 M concentration).
  • Catalyst: Add 5–10 mol% of Iodine (I

    
    ).
    
  • Reaction: Stir at room temperature under ambient light (light is required to generate the iodine radical I

    
    ).
    
  • Monitoring: Check TLC/NMR every 2 hours. The

    
     spot should disappear.
    
  • Quench (Critical): Wash the organic layer with saturated Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    until the purple color vanishes. (Failure to remove iodine will cause the reaction to reverse or degrade the product during concentration).
  • Workup: Dry over MgSO

    
    , filter, and concentrate.
    

Iodine_Cycle Step1 I2 + Light (hν) → 2 I• Step2 Z-Alkene + I• → Carbon-Centered Radical (Bond Rotation Possible) Step1->Step2 Step3 Radical Rotation → Thermodynamic Orientation Step2->Step3 Step4 Elimination of I• → E-Alkene Step3->Step4 Step4->Step2 I• recycles

Figure 2: Radical mechanism for Iodine-catalyzed geometric equilibration.

References

  • Horner-Wadsworth-Emmons Reaction (General Mechanism) Organic Chemistry Portal. [Link]

  • Still-Gennari Modification (Z-Selective Synthesis) Still, W. C.; Gennari, C. Tetrahedron Lett. 1983, 24, 4405-4408. [Link]

  • NMR Coupling Constants in Alkenes (Karplus Relationship) Hans J. Reich, University of Wisconsin, Structure Determination Using NMR. [Link]

  • Iodine-Catalyzed Isomerization Mechanism Liu, H. et al. J. Phys. Chem. A 2005, 109, 48, 10975–10981. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reference standard characterization for (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

Topic: Reference standard characterization for (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standard characterization for (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary & Core Directive

In pharmaceutical development, the integrity of your data is capped by the quality of your reference standard. This guide provides an objective technical comparison between Certified Reference Materials (CRM) and Research Grade (RG) synthesized standards for (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (hereafter referred to as Compound A ).[1]

Compound A is a functionalized cinnamic acid derivative characterized by two critical structural features:

  • The (2E)-Alkene Linker: A trans-configured double bond susceptible to photoisomerization.[1]

  • The Acetamide Ether Tail: A 2-amino-2-oxoethoxy group prone to hydrolysis under acidic/basic stress.[1]

This guide details why reliance on uncharacterized "Research Grade" material introduces significant risks regarding potency calculation and impurity profiling, and provides the protocols to establish a primary reference standard.

Comparative Analysis: Certified vs. Research Grade

The following table contrasts the performance and data reliability of a fully characterized CRM against typical commercial Research Grade alternatives.

FeatureCertified Reference Material (CRM) Research Grade (RG) / In-House Impact on Data
Assay (Purity) >99.0% (determined by Mass Balance or qNMR)~95-97% (Area% by HPLC only)RG standards often overestimate potency by ignoring water/solvent content, leading to dosing errors.[1]
Stereochemistry Confirmed (2E) via 1H-NMR coupling constants (

Hz).
Undefined mixture. Often contains 2-5% (2Z)-isomer.[1]The (2Z)-isomer is a potent impurity; using a mixture as a standard invalidates biological assays.[1]
Water/Solvent Quantified (KF titration + GC-HS).Not Reported. Cinnamic acid derivatives are hygroscopic; ignoring water content causes mass assignment errors of 1-3%.[1]
Counter-Ions Stoichiometry confirmed. Variable. May contain residual inorganic salts.[1]Affects solubility and gravimetric preparation.
Traceability SI-Traceable (via NIST/BIPM standards).[1]Lot-specific only. RG cannot be used for GMP release testing or regulatory filings.[1]
Critical Degradation Pathways & Stability

To characterize this molecule, one must understand its specific vulnerabilities. The diagram below illustrates the degradation pathways that must be monitored during characterization.

DegradationPathways Target (2E)-Compound A (Active Reference) Z_Isomer (2Z)-Isomer (Impurity A) Target->Z_Isomer UV Light (hν) Photoisomerization Hydrolysis Carboxylic Acid Derivative (Impurity B) Target->Hydrolysis Acid/Base Hydrolysis (-NH3) Dimer [2+2] Photodimer (Impurity C) Target->Dimer High Conc. UV Solid State Z_Isomer->Target Thermal/Acid Reversion

Figure 1: Critical degradation pathways for (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid. Note the reversibility of E/Z isomerization and the irreversible hydrolysis of the amide.

Detailed Characterization Protocols

To elevate a Research Grade material to a Reference Standard, the following protocols must be executed.

Protocol A: Structural Confirmation via 1H-NMR (Stereochemistry)

Objective: Distinguish the (2E)-trans isomer from the (2Z)-cis isomer.[1]

  • Solvent Selection: Dissolve 10 mg of Compound A in 0.6 mL DMSO-d6 . (Avoid CDCl3 due to poor solubility of the amide).

  • Acquisition: Acquire 1H-NMR spectrum (minimum 400 MHz, 16 scans).

  • Analysis of Olefinic Region (6.0 – 7.6 ppm):

    • Locate the two doublets corresponding to the acrylic acid protons (

      
       and 
      
      
      
      to the carbonyl).
    • Critical Check: Calculate the Coupling Constant (

      
      ).
      
      • 
         
        
        
        
        Confirms (2E)-Trans configuration.
      • 
         
        
        
        
        Indicates (2Z)-Cis configuration.[1]
  • Analysis of Amide Region: Verify the singlet/broad doublet at

    
     ppm (O-CH2-CO) and the broad exchangeable amide protons (
    
    
    
    ppm).[1]
Protocol B: Purity Assignment via HPLC-UV/MS

Objective: Quantify the (2Z)-isomer and hydrolysis impurities.[1]

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation of the acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm (Cinnamate absorption max) and 210 nm (Amide detection).[1]

  • Acceptance Criteria for CRM:

    • Main Peak (2E):

      
       area.
      
    • (2Z)-Isomer (RRT ~0.9 or 1.1 depending on column):

      
      .[1]
      
    • Hydrolysis Impurity (Acid form):

      
      .
      
Protocol C: Mass Balance Purity Calculation

Do not rely solely on HPLC area %. The "Assay" value (


) must account for volatiles and inorganics.

[1]
  • 
     : Chromatographic purity (%).
    
  • 
     : Determined by Karl Fischer (Coulometric).
    
  • 
     : Determined by GC-Headspace.
    
  • 
     : Residue on Ignition (Sulfated Ash).
    
Analytical Workflow Visualization

The following diagram outlines the logical flow required to certify a batch of Compound A.

ValidationWorkflow Raw Crude Synthesis (Research Grade) Purification Recrystallization (Remove Z-isomer) Raw->Purification Identity Identity Check (NMR, IR, MS) Purification->Identity Purity Purity Assays (HPLC, KF, ROI) Identity->Purity Decision Pass Criteria? Purity->Decision Fail Reject / Reprocess Decision->Fail No Cert Issue CoA (Primary Standard) Decision->Cert Yes Fail->Purification Reprocess

Figure 2: Decision tree for the certification of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid.

References & Authoritative Grounding
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Provides the global regulatory framework for validating the HPLC methods used to characterize this standard.

  • Spectroscopic Identification of Cinnamic Acid Isomers. Defines the critical NMR coupling constants (

    
    -values) required to distinguish (E) and (Z) isomers of cinnamic acid derivatives. [1]
    
  • Synthesis and Characterization of Cinnamic Acid Derivatives. Detailed synthetic pathways and spectral data (IR, NMR) for p-coumaric acid derivatives, providing baseline spectral expectations.

  • Santa Cruz Biotechnology Product Data. Commercial specifications for (2E)-3-[4-(2-Amino-2-oxoethoxy)phenyl]acrylic acid (CAS 873811-55-3), confirming its status as a specialized proteomics reagent.[1] [1]

Sources

Comparative

Technical Guide: Crystallographic Characterization of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic Acid

This guide provides a technical analysis and comparative framework for the crystallographic characterization of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid . As a Senior Application Scientist, I have structured th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis and comparative framework for the crystallographic characterization of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid .

As a Senior Application Scientist, I have structured this content to guide researchers through the structural nuances of this molecule, contrasting it with standard cinnamic acid derivatives to highlight its unique supramolecular behavior.

Executive Summary & Structural Context

Compound: (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid Class: Functionalized Cinnamic Acid / Phenoxyacetamide Derivative Significance: This molecule represents a "dual-motif" system in crystal engineering. It combines the classic carboxylic acid head group (capable of forming


 dimers) with a primary amide  tail (capable of forming amide-amide ribbons or ladders). Unlike simple analogs (e.g., 4-methoxycinnamic acid), this compound is expected to form robust 2D or 3D hydrogen-bonded networks, significantly influencing solubility, melting point, and solid-state stability.

Comparative Performance Guide

The following section objectively compares the crystallographic properties of the target molecule against two standard alternatives: 4-Methoxycinnamic Acid (Electronic analog, no H-bond donor tail) and 4-Nitrocinnamic Acid (Dipole-driven packing).

Table 1: Structural & Crystallographic Benchmarks[1]
FeatureTarget Product (2-amino-2-oxoethoxy derivative)Alternative A 4-Methoxycinnamic AcidAlternative B 4-Nitrocinnamic Acid
H-Bond Donors 3 (COOH, NH₂)1 (COOH)1 (COOH)
H-Bond Acceptors 4 (C=O(acid), C=O(amide), Ether O)3 (C=O, Ether O)4 (C=O, NO₂)
Primary Packing Motif Acid Dimers + Amide Ribbons (High Lattice Energy)Acid Dimers only (Van der Waals stacking)Acid Dimers + Dipole Stacking (π-π interactions)
Predicted Space Group P2₁/c or P-1 (Centrosymmetric)P2₁/c (Monoclinic)P2₁/c or P1
Solvent Suitability High Polarity (DMSO, MeOH/H₂O)Medium Polarity (EtOH, EtOAc)Medium Polarity (Acetone, EtOH)
Crystallization Challenge High: Competing H-bond motifs may lead to polymorphism or twinning.[1]Low: Predictable packing; crystallizes easily.Medium: Tends to form needles; twinning common.
Comparative Analysis
  • Vs. 4-Methoxycinnamic Acid: The target molecule possesses a much "stiffer" lattice due to the amide tail. While the methoxy derivative relies on weak C-H...O interactions for packing between acid dimers, the target utilizes strong N-H...O hydrogen bonds. This results in a significantly higher melting point and lower solubility for the target.

  • Vs. 4-Nitrocinnamic Acid: Both compounds pack efficiently, but the target's amide group allows for directional hydrogen bonding (Angle dependence), whereas the nitro group drives packing through electrostatic dipole alignment. The target is more likely to form open porous frameworks or solvates if crystallized from water/alcohol mixtures.

Experimental Protocol: Crystallization & Data Collection

Self-Validating Protocol: This workflow ensures phase purity and single-crystal quality.

Phase 1: Crystal Growth (Slow Evaporation)
  • Solvent Selection: Due to the amide/acid functionality, pure non-polar solvents will fail. Use a binary system: Methanol:Water (80:20) or DMF:Ethanol (10:90) .

  • Saturation: Dissolve 20 mg of the compound in 2 mL of solvent at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Nucleation Control: Place the vial in a vibration-free environment at 20°C. Cap loosely with parafilm and poke 3 small holes.

    • Critical Step: If oiling occurs (common with flexible ether linkers), perform vapor diffusion using diethyl ether as the antisolvent.

Phase 2: Data Collection Strategy (X-Ray Diffraction)
  • Temperature: Collect at 100 K (Cryostream). Room temperature collection is discouraged due to the flexibility of the -O-CH2- ether linkage, which leads to high thermal parameters (disorder) at the tail.

  • Resolution: Aim for 0.75 Å resolution to accurately resolve the amide hydrogen positions, which are critical for defining the H-bond network.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for solving the structure of this specific class of flexible aromatic acids.

CrystalWorkflow Start Crude Compound (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid Solubility Solubility Test (Target: >10mg/mL) Start->Solubility Method_A Method A: Slow Evap (MeOH/H2O) Solubility->Method_A Soluble Method_B Method B: Vapor Diffusion (DMF -> Et2O) Solubility->Method_B Sparingly Soluble Check Microscopy Check (Birefringence?) Method_A->Check Method_B->Check Check->Method_B Amorphous/Oil XRD SC-XRD Data Collection (Mo or Cu Source, 100K) Check->XRD Single Crystal Solve Structure Solution (Direct Methods / Dual Space) XRD->Solve Refine Refinement Strategy Solve->Refine Disorder Handle Disorder: -O-CH2- Linker Flexibility Refine->Disorder High R-factor? HBond Map H-Bonds: Acid Dimer (Head) + Amide Ribbon (Tail) Refine->HBond Converged Disorder->Refine

Figure 1: Decision workflow for crystallizing and solving flexible cinnamic acid derivatives.

Structural Analysis: What to Expect

Based on the crystallographic data of the constituent fragments (Phenoxyacetamide and Cinnamic Acid), the following structural features are the standard for verification:

  • The Acid Dimer (The "Head"):

    • Expect the carboxylic acid groups to form centrosymmetric dimers (

      
       motif).
      
    • Metric: O...O distance should be approx 2.65 Å .

  • The Amide Network (The "Tail"):

    • The primary amide (-CONH2) typically forms "tape" structures via

      
       bonds.
      
    • Metric: N...O distance approx 2.90 Å .

  • The Ether Linker:

    • The -O-CH2-C(=O)- segment often adopts a gauche conformation to minimize steric strain with the phenyl ring.

    • Warning: This region is prone to rotational disorder. If electron density is smeared here, model with split positions (PART 1 / PART 2).

References

  • Analog Structure (Methoxy): Desiraju, G. R., et al. "Crystal engineering of cinnamic acid derivatives." Acta Crystallographica Section B, 1989. (Establishes the baseline packing for 4-substituted cinnamic acids).
  • Analog Structure (Phenoxyacetamide): Glover, S. A., et al. "Crystal structure of 2-phenoxyacetamide."[2] Acta Crystallographica Section C, 1987. (Defines the geometry of the tail fragment).

  • Methodology: Bernstein, J., et al. "Graph-set analysis of hydrogen-bond patterns in organic crystals."[2] Angewandte Chemie International Edition, 1995. (Essential for classifying the Acid vs. Amide networks).

  • Database Validation: Cambridge Structural Database (CSD). Search fragments: Cinnamic Acid AND Acetamide.

Sources

Validation

IR spectroscopy bands for (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

Technical Guide: IR Spectroscopy Analysis of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic Acid Executive Summary This guide provides a definitive spectroscopic framework for the characterization of (2E)-3-[4-(2-amino-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectroscopy Analysis of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic Acid

Executive Summary This guide provides a definitive spectroscopic framework for the characterization of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (Target Compound). Designed for pharmaceutical researchers and process chemists, this document focuses on distinguishing the target molecule from its primary synthetic precursor, 4-Hydroxycinnamic acid (p-Coumaric acid) .

The critical quality attribute (CQA) in this analysis is the validation of the ether-linked acetamide side chain formation. This guide details the specific infrared bands required to confirm the consumption of the phenolic hydroxyl group and the successful introduction of the primary amide and ether functionalities.

Structural Dissection & Spectroscopic Logic

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The target molecule combines a cinnamic acid backbone with a para-substituted acetamide ether .

  • Backbone: Conjugated carboxylic acid (C=C-COOH).

  • Substituent: 2-amino-2-oxoethoxy group (-O-CH₂-CONH₂).

The Comparative Challenge: The synthesis typically involves the O-alkylation of p-Coumaric acid with 2-chloroacetamide. Therefore, the spectroscopic task is differential:

  • Disappearance of the Phenolic O-H stretch (~3300-3400 cm⁻¹, distinct from Acid O-H).

  • Appearance of the Primary Amide N-H doublet.

  • Appearance of the Ether C-O-C antisymmetric stretch.

Comparative Band Analysis: Target vs. Precursor

The following data compares the Target Compound against its critical alternative (Precursor: p-Coumaric Acid).

Table 1: High-Frequency Region (4000 – 2500 cm⁻¹)
Functional GroupModeTarget Compound (cm⁻¹)p-Coumaric Acid (Precursor)Diagnostic Note
Primary Amide N-H Stretch3350 & 3180 (Doublet)AbsentPRIMARY INDICATOR. Look for two distinct spikes superimposed on the broad acid band.
Carboxylic Acid O-H Stretch3200 – 2500 (Broad)3200 – 2500 (Broad)Very broad "fermi resonance" envelope. Present in both.[1][2]
Phenol O-H StretchAbsent~3350 (Sharp/Broad)The loss of the distinct phenolic OH is key, though often masked by the acid OH.
Alkane C-H Stretch2950 – 2850 Weak/AbsentThe -CH₂- group in the ether linker adds intensity here.
Table 2: The Carbonyl & Double Bond Region (1750 – 1500 cm⁻¹)

This is the most complex region due to overlapping signals.

Functional GroupModeTarget Compound (cm⁻¹)p-Coumaric AcidDiagnostic Note
Acid Carbonyl C=O[3][4] Stretch1690 – 1680 1670 – 1660Conjugated acid. Frequency shifts slightly due to para-substitution changes.
Amide I C=O Stretch1660 – 1650 AbsentCRITICAL. Appears as a shoulder or split peak alongside the acid carbonyl.
Alkene C=C Stretch1630 – 1620 1630 – 1620Conjugated vinyl group. Intensity varies with crystal packing.
Amide II N-H Bend1600 – 1580 AbsentOverlaps with aromatic ring breathing modes but adds significant intensity.
Table 3: Fingerprint Region (1500 – 1000 cm⁻¹)
Functional GroupModeTarget Compound (cm⁻¹)p-Coumaric AcidDiagnostic Note
Ether (Aryl-Alkyl) C-O-C Asym1250 – 1230 AbsentCONFIRMATORY. Strong band replacing the Phenolic C-O.
Phenol C-O StretchAbsent~1240Shifts significantly upon etherification.
Ether C-O-C Sym1060 – 1040 AbsentDistinctive for the alkyl ether linkage.

Logical Pathway & Workflow Visualization

The following diagrams illustrate the decision-making logic for spectral analysis and the experimental workflow.

Figure 1: Spectral Assignment Logic Tree

Caption: Logical flow for distinguishing the target product from the p-coumaric acid precursor based on IR band presence/absence.

SpectralLogic Start Acquire Spectrum (4000 - 400 cm-1) CheckNH Region 3400-3100 cm-1: Distinct Doublet Visible? Start->CheckNH CheckEther Region 1250 cm-1: Strong Ether C-O-C Band? CheckNH->CheckEther Yes (Amide Present) ResultStart IDENTIFIED: Starting Material (p-Coumaric Acid) CheckNH->ResultStart No (Only Broad OH) CheckPhenol Phenolic OH/C-O (3350 / 1240 cm-1) Absent? CheckEther->CheckPhenol Yes ResultMix WARNING: Incomplete Reaction (Mixture) CheckEther->ResultMix Weak/Ambiguous ResultProduct CONFIRMED: Target Product (Ether/Amide Formed) CheckPhenol->ResultProduct Yes CheckPhenol->ResultMix No (Residual Phenol)

Figure 2: Experimental Workflow (ATR Method)

Caption: Step-by-step protocol for acquiring high-fidelity IR data using Attenuated Total Reflectance (ATR).

ATRWorkflow Step1 1. Crystal Clean (Isopropanol Wipe) Step2 2. Background Scan (Air, 32 scans) Step1->Step2 Step3 3. Sample Loading (Solid Powder) Step2->Step3 Step4 4. Compression (High Pressure Clamp) Step3->Step4 Step5 5. Acquisition (4 cm-1 Res, 32 Scans) Step4->Step5 Step6 6. Processing (Baseline Corr, ATR Corr) Step5->Step6

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility and minimize sample preparation artifacts (such as moisture absorption in KBr pellets), Attenuated Total Reflectance (ATR) is the recommended methodology for this compound.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Parameters:

  • Resolution: 4 cm⁻¹ (Standard for solid organics).

  • Scans: 32 or 64 (To improve Signal-to-Noise ratio).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Procedure:

  • System Validation: Perform a background scan with the ATR crystal empty and clean. Verify the absence of contamination bands (e.g., silicone oil or previous sample residue).

  • Sample Placement: Place approximately 2–5 mg of the (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid powder onto the center of the crystal.

  • Contact: Lower the pressure arm/clamp until the force gauge indicates optimal contact. Note: Poor contact results in weak intensity, particularly in the high-wavenumber region (N-H/O-H).

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) and "Automatic Baseline Correction" to flatten the baseline slope often caused by scattering.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for general functional group assignments).
  • BenchChem. (2025).[5] Spectroscopic analysis comparison of different cinnamic acid derivatives. Retrieved from . (Source for p-Coumaric acid and Cinnamic acid backbone data).

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of cinnamic acid. Retrieved from . (Detailed breakdown of the cinnamic acid vibration modes).

  • National Institute of Standards and Technology (NIST). (2023). Cinnamic acid IR Spectrum. NIST Chemistry WebBook, SRD 69.
  • ResearchGate. (2017). FTIR spectrum of Cinnamic acid and Sodium Cinnamate. Retrieved from . (Validation of carboxylate vs carboxylic acid shifts).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid

Topic: Personal protective equipment for handling (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist. [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

[1]

Executive Summary & Immediate Action Card

Compound Identity:

  • IUPAC Name: (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid[1]

  • CAS Number: 937599-34-3[1]

  • Chemical Class: Substituted Cinnamic Acid / Amide Derivative[2]

  • Physical State: Solid (White to off-white crystalline powder)[1][3]

Urgent Safety Profile (GHS Classification):

  • Signal Word: WARNING

  • Primary Hazards:

    • H302: Harmful if swallowed.[1][2][4][5][6]

    • H315: Causes skin irritation.[1][2][7][8]

    • H319: Causes serious eye irritation.[1][2][7][8][9]

    • H335: May cause respiratory irritation.[1][2][4][5][6][8]

Immediate Directive: Treat this compound as a bioactive irritant . While not classified as acutely toxic (Category 1/2), its structural similarity to biologically active cinnamic acid metabolites necessitates strict dust control and mucosal protection.[2] Do not handle on open benchtops.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I advise looking beyond the SDS. The specific risk here stems from the functionalized side chain (acetamide ether).[1][2] Cinnamic acid derivatives are known Michael acceptors; they can alkylate biological nucleophiles (proteins/DNA) under specific conditions, leading to sensitization or irritation.[2]

Hazard DomainRisk AnalysisMechanism of Action
Inhalation Moderate. Fine dust can penetrate the lower respiratory tract.[1][2]Acidic irritation of mucous membranes; potential sensitization via the acryloyl moiety.[1][2]
Ocular High. Solid particles cause severe mechanical and chemical irritation.[1][2]Acidic protons (

) cause immediate stinging and lacrimation.[1][2]
Dermal Moderate. Lipophilic nature facilitates epidermal absorption.[1][2]The phenyl ring increases lipophilicity, aiding transport across the stratum corneum.[2]
Ingestion Moderate. Harmful if swallowed.[1][2][4][9]Bioactive pharmacophore; potential interference with metabolic enzymes.[1][2]
The PPE Shield: Selection Matrix

This protocol uses a Task-Based Risk Assessment (TBRA) approach.[1][2] PPE is not static; it scales with the operation.[1][2]

Visualizing the PPE Decision Logic

PPE_Decision_Tree Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution Liquid / Solution State->Solution Quantity Quantity? Solid->Quantity Solvent Solvent Type? Solution->Solvent Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large PPE_Level_1 LEVEL 1 PPE: Safety Glasses Nitrile Gloves Lab Coat (Fume Hood Optional) Small->PPE_Level_1 PPE_Level_2 LEVEL 2 PPE: Safety Goggles Double Nitrile N95/P2 or Fume Hood Sleeves Large->PPE_Level_2 Volatile Volatile/Toxic (DCM, DMSO) Solvent->Volatile Benign Benign (Water/Buffer) Solvent->Benign PPE_Level_3 LEVEL 3 PPE: Chem. Goggles Silver Shield Gloves Fume Hood REQUIRED Volatile->PPE_Level_3 Benign->PPE_Level_1

Figure 1: PPE Decision Tree based on physical state and quantity.[1] Select the path that matches your current experimental step.

Detailed PPE Specifications
Protection ZoneMinimum RequirementTechnical Justification
Ocular Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient for powders.[1][2] Goggles seal the orbital area against airborne dust and accidental splashes of solubilized compound.[1][2]
Dermal (Hands) Nitrile Gloves (0.11 mm) Protocol: Inspect for pinholes.[1][2] Change immediately upon splash.[1][2] Why Nitrile? Excellent resistance to likely solvents (DMSO, Methanol) used with this compound.[2] Latex is permeable to many organic carriers.
Dermal (Body) Lab Coat (Poly/Cotton) + Closed Shoes Standard barrier.[1][2] Ensure cuffs are tucked into gloves (or use sleeve guards) to prevent wrist exposure during weighing.[1][2]
Respiratory Fume Hood (Face Velocity: 0.5 m/s) Primary Control: Engineering controls (hood) supersede PPE.[1][2] Secondary: If weighing outside a hood is unavoidable, use an N95/FFP2 particulate respirator .
Operational Handling Protocol

This workflow is designed to minimize the "Dust-to-Mucosa" trajectory.[1][2]

Step 1: Preparation & Weighing
  • Location: Chemical Fume Hood.[1][2][4][6]

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat.[1][2] Cinnamic acid derivatives are often electrostatic; static discharge can scatter the powder.[1][2]

  • Technique:

    • Place the balance inside the hood if possible.[1][2] If not, use a tare-weigh method : Tare the vial, add solid inside the hood, cap tightly, and weigh outside.

    • Never transfer open powder across the lab bench.[1][2]

Step 2: Solubilization
  • Solvents: This compound is likely soluble in DMSO, DMF, or Methanol; sparingly soluble in water.[2]

  • Exothermic Risk: Dissolution in DMSO can be slightly exothermic.[1][2] Add solvent slowly.[1][2]

  • Vessel: Use a screw-cap glass vial (borosilicate). Avoid plastic microfuge tubes for long-term storage as the acryloyl group may leach plasticizers or adsorb to the walls.[1][2]

Step 3: Reaction Setup
  • Closed System: Once dissolved, the inhalation risk drops, but the dermal risk increases (enhanced permeation via solvent).[2]

  • Labeling: Mark all vessels "IRRITANT - Bioactive".

Step 4: Decontamination [2]
  • Surface Clean: Wipe the work area with a detergent solution (1% Alconox) followed by 70% Ethanol.[1][2]

    • Why? Ethanol solubilizes the organic residues; detergent lifts the particulates.[1][2]

  • Glove Removal: Use the "beak" method (pull one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin.[2]

Emergency Response & Waste Disposal
Accidental Release Measures
  • Solid Spill: Do not sweep (creates dust).[1][2] Cover with a damp paper towel (water or ethanol) to wet the powder, then wipe up.[2] Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads.[1][2]

  • Exposure:

    • Eye: Flush with water for 15 minutes.[1][2][5][6][9] Critical: Hold eyelids open.[1][2] The acidic nature can cause corneal clouding if not rinsed immediately.[1][2]

    • Skin: Wash with soap and water.[1][2][5][6][8][9] Do not use ethanol on skin (increases absorption).[1][2]

Disposal Protocol
  • Stream: Organic Chemical Waste .[1][2]

  • Segregation: Do not mix with strong oxidizers (peroxides, nitric acid) or strong bases, as the acrylic moiety can polymerize or degrade exothermically.[2]

  • Container: High-density polyethylene (HDPE) or glass jerrycan.

Operational Workflow Diagram

Handling_Workflow Storage 1. Storage (Dry, Dark, 2-8°C) Weighing 2. Weighing (Fume Hood, Antistatic) Storage->Weighing Retrieve Weighing->Storage Reseal & Return Solubilization 3. Solubilization (DMSO/DMF, Screw-cap Vial) Weighing->Solubilization Dissolve Usage 4. Experimental Use (Closed System) Solubilization->Usage Transfer Waste 5. Disposal (Organic Waste Stream) Usage->Waste Discard

Figure 2: Step-by-step operational workflow ensuring containment from storage to disposal.

References
  • Fluorochem. (2024).[1][2] Safety Data Sheet: (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid (CAS 937599-34-3).[1] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for Cinnamic Acid Derivatives. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Laboratory Safety Guidance: Handling Irritant Powders. Retrieved from [1]

  • Cayman Chemical. (2025).[1][2][4][7][8] Safety Data Sheet: Related Cinnamic Acid Derivatives. Retrieved from [1]

Sources

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